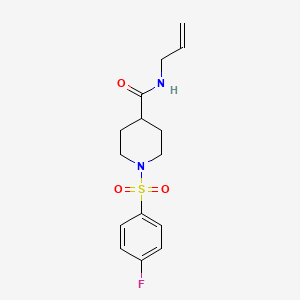
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as AF-64A, is a compound that has been extensively studied for its potential use in treating various neurological disorders. AF-64A is a derivative of the compound piperidine and is known to have neuroprotective properties.
作用機序
The exact mechanism of action of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to work by modulating the cholinergic system in the brain. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. Additionally, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to improve cerebral blood flow, which can improve brain function.
実験室実験の利点と制限
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been extensively studied, which means that there is a lot of information available about its properties and potential uses. However, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide also has some limitations for lab experiments. It is a relatively complex compound that can be difficult to synthesize, which can make it expensive. Additionally, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. One potential direction is to further investigate its potential use in treating Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further research could be done to understand the exact mechanism of action of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide and to identify other compounds that could be used in conjunction with N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide to improve its efficacy. Finally, more research could be done to investigate the safety and efficacy of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in humans, which could lead to its eventual use as a therapeutic agent.
合成法
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the reaction of piperidine with allyl bromide to form N-allylpiperidine. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to form N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine. Finally, this compound is reacted with 4-cyanobenzaldehyde to form N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide.
科学的研究の応用
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective properties, which means that it can protect neurons from damage caused by various factors such as oxidative stress, inflammation, and excitotoxicity. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h2-6,12H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAVIQLQDQUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
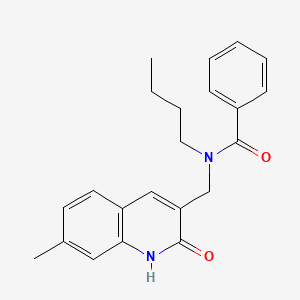
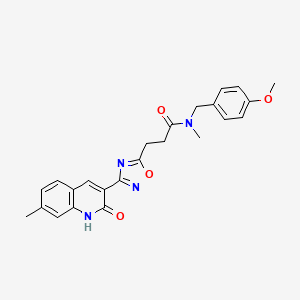
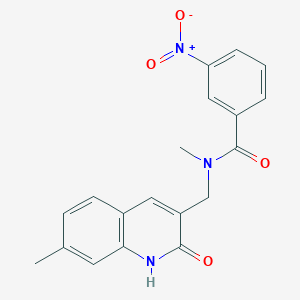
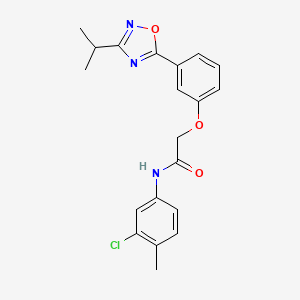
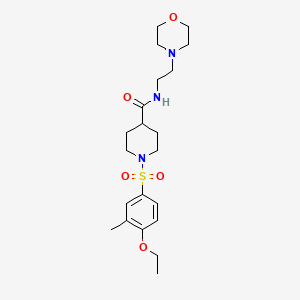
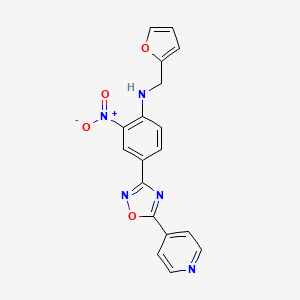
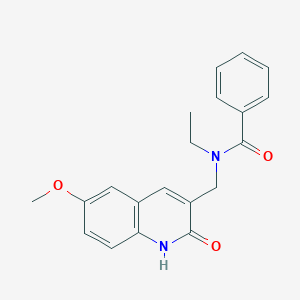
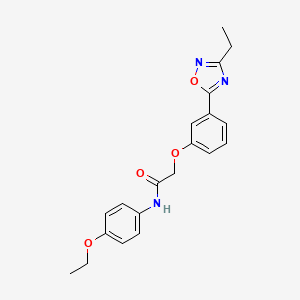
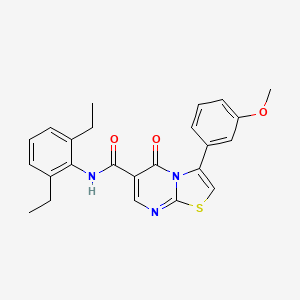

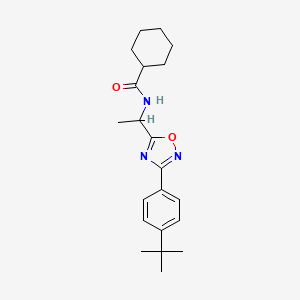
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
